molecular formula C20H16O B1266117 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one CAS No. 2001-23-2

1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one

Cat. No. B1266117
CAS RN: 2001-23-2
M. Wt: 272.3 g/mol
InChI Key: FNOSNNPSTLUBPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one involves multi-step chemical reactions, leveraging the principles of organic chemistry to achieve the desired molecular configurations. For instance, the novel bisphenol-A derivative 1,1-bi(4-hydroxyphenyl)-1-phenylethane is synthesized from acetophenone and phenol using sulfuric acid/thioglycolic acid as catalysts, showcasing the intricate steps involved in the synthesis of complex organic molecules (Xu Jian-jun, 2010).

Molecular Structure Analysis

Structural studies of compounds modeling elementary polymer units, such as 1,3,5-tris[4′-(C-o-carboranyl)biphenyl-4-yl]benzene, reveal the molecular and crystal structure of low-molecular-weight analogs of polyphenylene-type polymers. These studies highlight the asymmetric conformation and significant distortions in the linear geometry of polyphenylene units, illustrating the complex structural dynamics of biphenyl derivatives (S. Lindeman et al., 1987).

Chemical Reactions and Properties

The reactivity of the carbonyl groups and the ene double bond in similar molecules, such as 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, demonstrates the propensity for undergoing [4+2]-cycloadditions, leading to the formation of novel and highly compressed polycycles. This highlights the chemical versatility and reactivity of biphenyl derivatives in forming complex molecular structures through cycloaddition reactions (G. Mehta et al., 1999).

Physical Properties Analysis

The physical properties of biphenyl derivatives, such as their solubility and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies on similar compounds, like the synthesis and characterization of new soluble polyurethanes based on biphenyl-containing monomers, provide insights into the solubility, crystallinity, and thermal properties of these materials, which are essential for their application in various technological fields (A. Raghu et al., 2007).

Scientific Research Applications

Fluorescence and Characterization

The novel biphenyl-based compounds, such as 4-[(1E)-3-(biphenyl-4-yl)buta-1,3-dien-1-yl]phenyl prop-2-enoate, have been synthesized and characterized for their fluorescence properties. These compounds, derived from biphenyl, exhibit varied physicochemical characteristics, including solubility, color, absorbance, and fluorescence in different solvents. This makes them potentially useful in spectroscopic applications and material sciences (Baskar & Subramanian, 2011).

Pharmacological Uses

Biphenyl-based compounds are recognized for their clinical importance in treating hypertension and inflammation. A series of novel biphenyl ester derivatives have been synthesized, demonstrating significant anti-tyrosinase activities, which can be comparable to standard inhibitors like kojic acid. These findings suggest potential uses in pharmaceutical applications (Kwong et al., 2017).

Synthesis and Structural Analysis

The synthesis of enantiomers of various 1-aryl-1,2-ethanediols, prepared from the corresponding arylethanones, demonstrates the versatility of biphenyl-based compounds in chemical synthesis. This method yields highly enantiomerically enriched diols, showcasing the potential in organic synthesis and chemical engineering (Bencze et al., 2011).

Material Science and Molecular Engineering

Biphenyl compounds have been used to construct a variety of novel complexes with metal ions, resulting in metal–organic frameworks with diverse structures. These frameworks, formed from polycarboxylate ligands and flexible bis(imidazole) ligands, demonstrate the importance of biphenyl compounds in the construction of complex molecular architectures, which can have implications in material science and nanotechnology (Sun et al., 2010).

Determination of Absolute Configuration

The synthesis of 1-Arylethane-1,2-diols and their reaction with 4-biphenylboronic acid has enabled the determination of the absolute configuration of these compounds. This method offers significant insights in the field of stereochemistry and organic synthesis (Superchi et al., 1999).

properties

IUPAC Name

2-phenyl-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSNNPSTLUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173823
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one

CAS RN

2001-23-2
Record name 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
Source EPA DSSTox
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Record name 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one
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Synthesis routes and methods

Procedure details

To a solution of 4-bromobiphenyl (683 mg, 2.9 mmol) in anhydrous THF (5 mL) was added n-BuLi (1.2 mL, 2.9 mmol) dropwise at −78° C. After being stirred at the temperature for 0.5 h, a solution of N-methoxy-N-methyl-2-phenyl-acetamide (prepared following step 1 of Intermediate 4) (500 mg, 2.8 mmol) in anhydrous THF (5 mL) was added via a syringe, and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with saturated NH4Cl aqueous solution, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=20:1) to give 1-(biphenyl-4-yl)-2-phenylethanone (180 mg, yield 24%).
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, Z Chen, CM So - The Journal of Organic Chemistry, 2019 - ACS Publications
This paper presents the first general examples of selective palladium-catalyzed mono-α-arylation of aryl and heteroaryl ketones with aryl phosphates. The catalyst system, consisting of […
Number of citations: 21 pubs.acs.org
KE Shepelenko, SB Soliev, AS Galushko… - Inorganic Chemistry …, 2021 - pubs.rsc.org
Recently, the dynamic nature of the metal-NHC bond has been proposed and the key role of chemical evolution in changing the nature of catalytically active sites is now an emerging …
Number of citations: 11 pubs.rsc.org

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